3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Description
3-((2-Chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core. This bicyclic system is substituted at position 3 with a 2-chloro-6-fluorobenzylthio group and at position 7 with a p-tolyl (4-methylphenyl) moiety. The compound’s structure combines electron-withdrawing (chloro, fluoro) and lipophilic (benzylthio, p-tolyl) groups, which are strategically positioned to influence its physicochemical and pharmacological properties.
The imidazo[2,1-c][1,2,4]triazole scaffold is known for its bioactivity, particularly in antimicrobial applications . The 3-thioether substituent in this compound may enhance metabolic stability and target binding compared to simpler alkylthio or hydroxyl groups. The p-tolyl group at position 7 is hypothesized to improve pharmacokinetic properties, such as membrane permeability, due to its hydrophobic character .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4S/c1-12-5-7-13(8-6-12)23-9-10-24-17(23)21-22-18(24)25-11-14-15(19)3-2-4-16(14)20/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWKUKJSKXMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a complex heterocyclic compound characterized by its unique structural features, including a triazole ring fused with an imidazole structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C18H16ClFN4S
- Molecular Weight : 374.86 g/mol
- CAS Number : 921862-29-5
- Structural Features : The compound features a thioether linkage and halogen substitutions (chlorine and fluorine), which may influence its electronic properties and biological interactions .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds containing triazole and imidazole moieties have been shown to interact with various biological targets, leading to decreased cell viability in cancer models. The specific mechanisms often involve the induction of apoptosis and inhibition of cellular proliferation .
- Case Studies :
Antimicrobial Activity
The presence of the thioether group in the structure may contribute to antimicrobial properties. Compounds with similar functional groups have been reported to possess significant antibacterial and antifungal activities.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-p-tolyltriazole | Triazole ring with phenyl substituent | Antimicrobial |
| 5-(4-Fluorophenyl)-1H-imidazole | Imidazole ring with fluorine substitution | Anticancer |
| 3-Amino-1H-[1,2,4]triazole | Amino group enhancing reactivity | Antimicrobial |
The unique combination of chlorine and fluorine substituents along with the thioether linkage in this compound may provide distinctive electronic properties that enhance its biological interactions compared to other similar compounds .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that allow for customization of substituents on the triazole and imidazole rings. These modifications are crucial for enhancing biological activity or creating analogs for further study.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The methylthio group in the analogue 7-(4-methylphenyl)-3-methylthio-... demonstrates potent antibacterial activity (MIC = 31.7 mM against S. aureus), likely due to moderate lipophilicity and ease of metabolic transformation .
- Replacing methylthio with a 2-chloro-6-fluorobenzylthio group (as in the target compound) introduces stronger electron-withdrawing effects and increased steric bulk. This may enhance target binding (e.g., enzyme inhibition via halogen bonding) and reduce susceptibility to oxidative degradation .
- The p-tolyl group at position 7, shared with the methylthio analogue, is associated with improved bioavailability compared to unsubstituted phenyl groups .
Antifungal vs. Antibacterial Activity: The 3-thiol analogue (7-(3-chlorophenyl)-...-triazole-3-thiol) exhibits notable antifungal activity, suggesting that free thiol groups may interact with fungal enzymes or membranes . In contrast, the target compound’s benzylthio group may favor antibacterial activity by mimicking bacterial cofactors.
Synthetic Considerations :
- The target compound’s synthesis likely involves regioselective alkylation of a precursor imidazo-triazole, analogous to methods used for 1H-1-alkyl-6-methyl-3-phenyl derivatives . The 2-chloro-6-fluorobenzylthio group could be introduced via nucleophilic substitution or thiol-alkylation under basic conditions .
Pharmacological Potential and Limitations
While direct bioactivity data for the target compound is unavailable, structural comparisons suggest:
- Enhanced Antibacterial Potential: The chloro and fluoro substituents may improve binding to bacterial targets (e.g., penicillin-binding proteins or DNA gyrase) compared to non-halogenated analogues .
- Metabolic Stability : The benzylthio group’s stability against oxidation could prolong half-life relative to methylthio or thiol analogues .
- Toxicity Risks : The chloro-fluoro-benzyl moiety may increase hepatotoxicity risk, necessitating further in vivo studies.
Spectroscopic Characterization
Similar compounds are characterized using ¹H-NMR, ¹³C-NMR, and ¹⁵N-NMR to confirm regiochemistry and isomerism . For the target compound, key spectral markers would include:
- ¹H-NMR : Signals for the p-tolyl methyl group (~2.3 ppm) and benzylthio CH₂ protons (~4.5–5.0 ppm).
- ¹⁵N-NMR : Distinct nitrogen environments in the triazole and imidazole rings, comparable to shifts observed in 7-aryl-imidazo-triazoles (~150–280 ppm) .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with cyclization of precursor heterocycles (e.g., 1,2,4-triazole derivatives) and thiol incorporation via nucleophilic substitution. For example, describes a method where thiol-containing intermediates react with halogenated benzyl groups under reflux in ethanol or DMF. Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (12–24 hours), and temperature (60–80°C). Monitoring via TLC and recrystallization in ethanol improves purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Key methods include:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., distinguishing fluorine and chlorine substituents) .
- IR Spectroscopy : Identifies functional groups like thioether (C-S, ~600–700 cm⁻¹) and triazole rings (C=N, ~1600 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, essential for salt forms (e.g., sodium or potassium salts to enhance solubility) .
Q. How can initial biological activity screening be designed for this compound?
Use in vivo models for analgesic or anti-inflammatory activity, as seen in . For example:
- Carrageenan-induced paw edema in rodents to assess anti-inflammatory potential.
- Acetic acid writhing test for analgesic activity. Dose-response studies (10–100 mg/kg) and statistical analysis (ANOVA) are critical for validating efficacy .
Q. What strategies improve solubility and stability for in vitro assays?
Salt formation with organic/inorganic bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) enhances aqueous solubility. highlights preparing carboxylate salts of structurally similar triazolo-thiadiazines, achieving >80% solubility in PBS at pH 7.4 .
Advanced Research Questions
Q. How can heuristic algorithms or flow chemistry optimize reaction scalability?
Bayesian optimization ( ) can predict optimal conditions (e.g., molar ratios, catalysts) with fewer experiments. Flow chemistry () enables continuous synthesis by controlling residence time and temperature gradients, improving reproducibility and reducing byproducts .
Q. What computational tools elucidate the compound’s mechanism of action?
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or GABA receptors using AutoDock Vina.
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants of fluorine/chlorine) with bioactivity .
Q. How should conflicting data on biological efficacy be resolved?
Conduct reproducibility studies under standardized protocols (e.g., consistent animal strains, dosing intervals). Meta-analysis of dose-response curves and toxicity thresholds (e.g., LD50) can reconcile discrepancies. recommends using positive controls (e.g., ibuprofen) to benchmark activity .
Q. What methodologies assess the compound’s toxicological profile?
- In vitro cytotoxicity : Use MTT assays on HepG2 or HEK293 cell lines.
- Ames test : Evaluate mutagenicity via Salmonella strains TA98/TA100.
- Subacute toxicity : 28-day rodent studies with histopathological analysis of liver/kidney tissues .
Q. How can AI enhance interdisciplinary research on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
